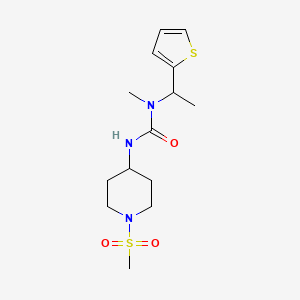
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mecanismo De Acción
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea disrupts BCR signaling and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been shown to have potent activity against CLL and NHL cells, both in vitro and in vivo. In addition, 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been shown to enhance the activity of other drugs used in the treatment of these cancers, such as venetoclax and rituximab. 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is its high potency and selectivity for BTK. This makes it an attractive candidate for combination therapy with other drugs used in the treatment of B-cell malignancies. However, one limitation of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea is its complex synthesis method, which may limit its availability for researchers.
Direcciones Futuras
For the development of 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea include combination therapy with other drugs and the evaluation in other types of cancer.
Métodos De Síntesis
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea can be synthesized using a multistep process that involves the coupling of several different chemical compounds. The synthesis method is complex and requires a high degree of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in DMSO and other organic solvents.
Aplicaciones Científicas De Investigación
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been extensively studied in preclinical models of B-cell malignancies. It has been shown to have potent activity against CLL and NHL cells, both in vitro and in vivo. In addition, 1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea has been shown to enhance the activity of other drugs used in the treatment of these cancers, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
1-methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-11(13-5-4-10-21-13)16(2)14(18)15-12-6-8-17(9-7-12)22(3,19)20/h4-5,10-12H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNQWVNSVUIVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N(C)C(=O)NC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1-methylsulfonylpiperidin-4-yl)-1-(1-thiophen-2-ylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

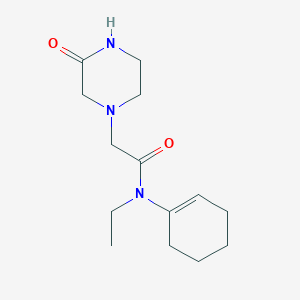
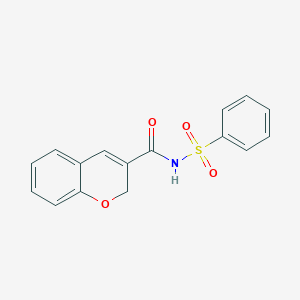

![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)
![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)
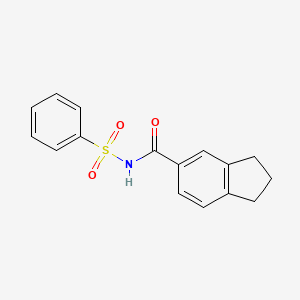
![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7635649.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)
![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)
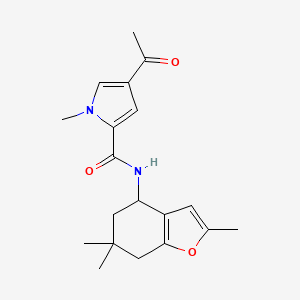
![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)